molecular formula C20H33N5O2 B4001531 1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one

1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B4001531
M. Wt: 375.5 g/mol
InChI Key: BTYHNLNMBFSCLU-UHFFFAOYSA-N
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Description

1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H33N5O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.26342531 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Compounds featuring tert-butyl, pyrrolidinone, and triazole functionalities are often highlighted in the context of organic synthesis. For example, the development of novel synthesis pathways for kinase inhibitors, such as p38 MAP kinase inhibitors, showcases the utility of related compounds in the creation of therapeutic agents. This process includes key steps like tandem Heck-lactamization and Grignard addition, illustrating the compound's role in facilitating complex organic transformations (Chung et al., 2006).

Catalysis

In the field of catalysis, derivatives of tert-butyl and pyrrolidinone are used to design advanced catalyst systems for reactions like alkoxycarbonylation of alkenes. These catalysts are engineered for high activity and selectivity in converting a wide range of olefins to esters, demonstrating the molecule's potential in enhancing industrial chemical processes (Dong et al., 2017).

Enzyme Inhibition

The research on benzoxazole derivatives for inhibiting acetylcholinesterase and butyrylcholinesterase activities is another area where similar compounds find application. These studies are particularly relevant in developing treatments for Alzheimer’s disease, where enzyme inhibition can reduce adverse effects (Celik et al., 2020).

Medicinal Chemistry

In medicinal chemistry, structures incorporating elements of the compound are utilized to discover new drugs. For instance, the development of novel dopamine D4 receptor antagonists involves the synthesis and analysis of compounds with complex structures to determine their pharmacokinetics in human subjects (Chavez-Eng et al., 1997).

Properties

IUPAC Name

1-tert-butyl-4-[4-(4-butyltriazol-1-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-5-6-7-16-14-25(22-21-16)17-8-10-23(11-9-17)19(27)15-12-18(26)24(13-15)20(2,3)4/h14-15,17H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYHNLNMBFSCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN(N=N1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 2
1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 4
1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 6
1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one

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